molecular formula C28H25N3O4S B6582740 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 1114646-42-2

2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B6582740
CAS No.: 1114646-42-2
M. Wt: 499.6 g/mol
InChI Key: VIPJCNSHMXZOKK-UHFFFAOYSA-N
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Description

The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a 1,3-oxazole ring fused to a dihydroquinazolinone scaffold. Key structural elements include:

  • A 4-ethoxy-3-methoxyphenyl substituent on the oxazole ring.
  • A methyl group at position 5 of the oxazole.
  • A sulfanyl bridge linking the oxazole to the quinazolinone core.
  • A phenyl group at position 3 of the quinazolinone.

Properties

IUPAC Name

2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-4-34-24-15-14-19(16-25(24)33-3)26-29-23(18(2)35-26)17-36-28-30-22-13-9-8-12-21(22)27(32)31(28)20-10-6-5-7-11-20/h5-16H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPJCNSHMXZOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The molecular structure of the compound features a quinazolinone core with additional functional groups that enhance its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of oxazole and quinazolinone rings. The detailed synthetic route often includes:

  • Formation of the Oxazole Ring : Utilizing 4-ethoxy-3-methoxyphenyl and methylating agents.
  • Quinazolinone Synthesis : Through cyclization reactions involving phenyl and sulfanyl substituents.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Several studies have indicated that derivatives of quinazolinones exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
  • Anticancer Properties : Research has demonstrated that quinazolinone derivatives can inhibit cell proliferation in cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in tumor cells by disrupting cell cycle progression .
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in cellular assays, suggesting potential use in treating inflammatory diseases .

The mechanisms through which the compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many quinazolinone derivatives act as inhibitors of key enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

StudyCompound TestedBiological ActivityFindings
Quinazolinone DerivativeAnticancerInduced apoptosis in MDA-MB-231 breast cancer cells at low micromolar concentrations.
2-(5-Methylbenzothiazolyl)quinazolinoneAntimicrobialShowed MIC values comparable to standard antibiotics against Gram-positive bacteria.
4-Ethoxyquinazoline DerivativeAnti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages significantly.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that compounds containing oxazole and quinazolinone structures exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them candidates for the development of new antibiotics .
  • Anticancer Properties :
    • Several studies have reported the anticancer potential of quinazolinone derivatives. The compound has demonstrated cytotoxic effects against different cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Effects :
    • Compounds similar to 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one have been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially providing relief in conditions like arthritis .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various derivatives of quinazolinones, including the compound in focus. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cytotoxicity Testing :
    In vitro tests on cancer cell lines revealed that this compound significantly reduces cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further development into anticancer agents .

Comparison with Similar Compounds

A. Triazole-Based Derivatives
  • Example: 2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one ()** Core Structure: 1,2,4-Triazole with a sulfanyl-linked phenylethanone. Substituents: 4-ethoxyphenyl and 4-methoxyphenyl groups. Synthesis: Uses cesium carbonate in DMF to form thiolate intermediates, analogous to sulfanyl bridge formation in the target compound . Key Difference: The triazole core (vs. oxazole-quinazolinone hybrid) may alter electronic properties and bioactivity.
B. Quinazolinone Derivatives
  • Example: Tetrahydroquinazolinones with methoxyphenyl and methylthio groups ()** Core Structure: Tetrahydroquinazolinone with aryl and sulfur-containing substituents. Substituents: Methoxyphenyl and methylthio groups. Synthesis: Suzuki coupling with Pd catalysts for aryl group introduction, contrasting with the target compound’s oxazole-thiol linkage . Key Difference: Saturation of the quinazolinone ring (tetrahydro vs. dihydro) may influence conformational stability.
C. Oxazole-Containing Compounds
  • Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()** Core Structure: Triazole-oxazole hybrid with sulfonyl and halogenated aryl groups. Substituents: 2,4-Difluorophenyl and phenylsulfonyl groups.

Physicochemical Properties

  • Solubility : The 4-ethoxy-3-methoxyphenyl group may enhance lipophilicity compared to purely halogenated analogs (e.g., 2,4-dichlorophenyl in ).
  • Melting Points: Quinazolinone derivatives in exhibit high melting points (228–230°C), suggesting the target compound may similarly require specialized formulation for bioavailability .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can yield be maximized under varying catalytic conditions?

Methodological Answer: Key steps involve constructing the 1,3-oxazole and quinazolinone cores separately, followed by coupling via sulfanyl linkage. Evidence from analogous quinazolinone syntheses (e.g., hydrogenation of thioquinazolinones ) suggests using Pd/C or Raney Ni for reductive steps. Optimize reaction parameters using a fractional factorial design to evaluate:

  • Catalyst type (e.g., Pd/C vs. Ni)
  • Solvent polarity (DMF vs. THF)
  • Temperature (80–120°C)

Example Optimization Table:

CatalystSolventTemp (°C)Yield (%)
Pd/CDMF10068
NiTHF8052

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) enhances purity.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR : Assign protons on the quinazolinone ring (δ 7.5–8.5 ppm) and oxazole methyl group (δ 2.1–2.3 ppm). Compare with calculated chemical shifts using DFT .
  • X-ray Crystallography : Resolve the sulfanyl bridge geometry and dihedral angles between aromatic rings, as demonstrated for structurally related heterocycles .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.

Advanced Research Questions

Q. What experimental design strategies are recommended for investigating structure-activity relationships (SAR) in biological systems?

Methodological Answer: Adopt a split-plot design (as in ) to test variables:

  • Main Plot : Substituent variations (e.g., ethoxy vs. methoxy on phenyl).
  • Subplot : Biological models (e.g., enzyme inhibition vs. cell viability).
  • Sub-Subplot : Dose-response gradients.

Example SAR Variables:

VariableLevels Tested
Phenyl substituent4-Ethoxy-3-methoxy, 4-Methoxy-3-nitro
Biological assayCOX-2 inhibition, Caspase-3 activation

Use ANOVA to identify significant interactions between structural motifs and bioactivity.

Q. How should researchers address discrepancies in bioactivity data across cell line models?

Methodological Answer:

  • Controlled Replication : Conduct assays in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-specific responses .
  • Data Normalization : Use housekeeping genes (e.g., GAPDH) to account for variability in cell viability.
  • Mechanistic Profiling : Perform transcriptomics to identify pathways differentially affected (e.g., oxidative stress vs. apoptosis) .

Q. What in silico approaches predict interactions between this compound and target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 or EGFR, focusing on the oxazole-quinazolinone scaffold’s fit into hydrophobic pockets.
  • MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of sulfanyl bridge conformations .
  • QSAR Modeling : Corporate Hammett constants of substituents to predict electronic effects on binding affinity.

Q. What methodologies analyze metabolic stability in hepatic microsome assays?

Methodological Answer:

  • Phase I Metabolism : Incubate with rat liver microsomes (RLM) and NADPH, monitoring degradation via LC-MS/MS. Identify metabolites (e.g., demethylation at 3-methoxy group) .
  • Kinetic Parameters : Calculate intrinsic clearance (CLint) using the substrate depletion method.
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.

Data Contradiction Analysis

Q. How can researchers resolve conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Controlled Experiments : Measure solubility in DMSO, PBS, and ethanol at 25°C and 37°C.
  • Molecular Dynamics : Simulate solvent interactions to explain polarity-driven discrepancies (e.g., sulfanyl group’s H-bonding capacity) .
  • Statistical Validation : Apply Grubbs’ test to identify outliers in replicate measurements.

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